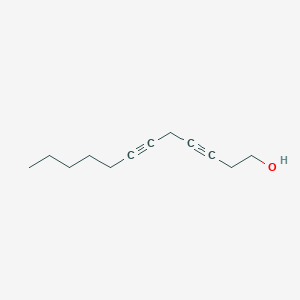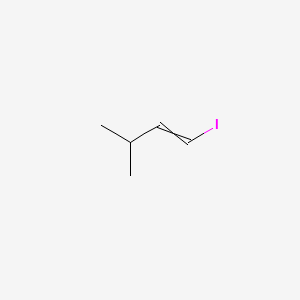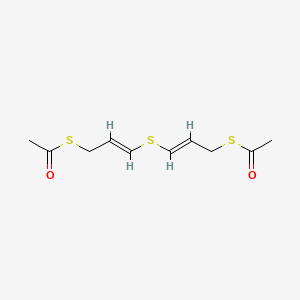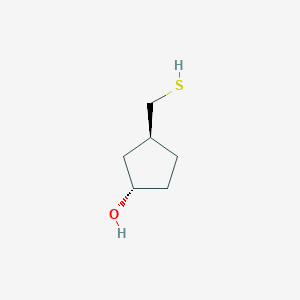
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a sulfanylmethyl group and a hydroxyl group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,3-dihalocyclopentane, followed by the introduction of the sulfanylmethyl group and the hydroxyl group. The reaction conditions typically involve the use of a base, such as sodium hydride, and a thiol reagent, such as thiomethanol, to introduce the sulfanylmethyl group. The hydroxyl group can be introduced through hydrolysis or oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxyl group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclopentane derivatives
Substitution: Halogenated cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The sulfanylmethyl group and hydroxyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-(sulfanylmethyl)cyclopentan-1-ol: The enantiomer of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol with different stereochemistry.
3-(sulfanylmethyl)cyclopentan-1-one: A related compound with a ketone group instead of a hydroxyl group.
3-(sulfanylmethyl)cyclopentane-1-thiol: A related compound with a thiol group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups The (1S,3S) configuration imparts distinct chemical and biological properties compared to its enantiomers and related compounds
Eigenschaften
CAS-Nummer |
64646-18-0 |
|---|---|
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H12OS/c7-6-2-1-5(3-6)4-8/h5-8H,1-4H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
ODISGWSTAOGQJM-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@H]1CS)O |
Kanonische SMILES |
C1CC(CC1CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


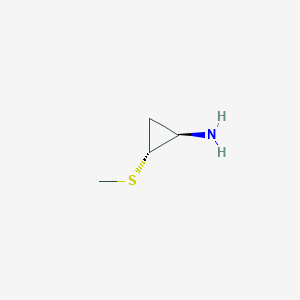
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
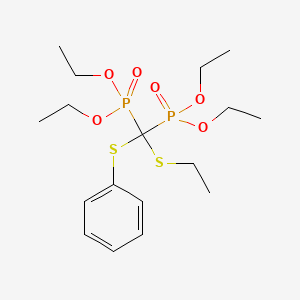
![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)

![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)

